molecular formula C10H10BrFO2 B11853322 Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate

Cat. No.: B11853322
M. Wt: 261.09 g/mol
InChI Key: GYORPRRZLPYVTQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 4-bromo-5-fluoro-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid.

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acid derivatives, while reduction and oxidation will produce the corresponding alcohols and acids, respectively.

Scientific Research Applications

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs for treating various diseases, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 2-(4-chloro-5-fluoro-2-methylphenyl)acetate
  • Methyl 2-(4-bromo-5-methylphenyl)acetate

Uniqueness

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it particularly useful in applications where these characteristics are desired.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate

InChI

InChI=1S/C10H10BrFO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3

InChI Key

GYORPRRZLPYVTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)OC)F)Br

Origin of Product

United States

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